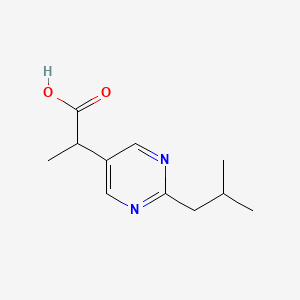![molecular formula C12H12O3S B11810038 4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
4-Propoxybenzo[b]thiophene-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxybenzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C12H12O3S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxybenzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of Rhodium-catalyzed intramolecular heterocyclization has been reported for the synthesis of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-Propoxybenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-Propoxybenzo[b]thiophene-6-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Propoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Shares a similar core structure but differs in functional groups.
4,4′-Bibenzo[c]thiophene: Another benzothiophene derivative with distinct optical and electrochemical properties.
Uniqueness
4-Propoxybenzo[b]thiophene-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its propoxy group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H12O3S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
4-propoxy-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C12H12O3S/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h3,5-7H,2,4H2,1H3,(H,13,14) |
Clave InChI |
HJBPUPSFIVJOFO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




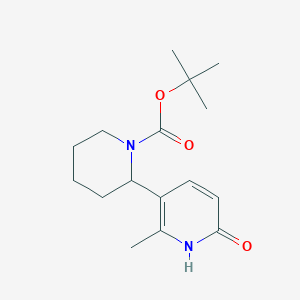
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
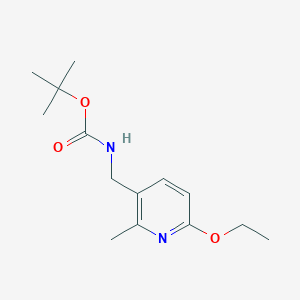





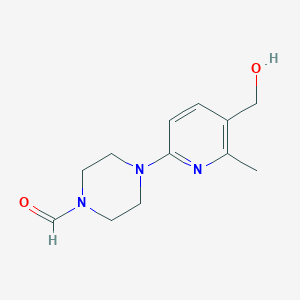
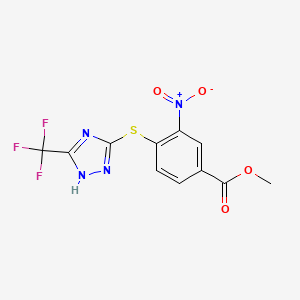
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
